molecular formula C9H18N2 B13264608 N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine

N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine

Cat. No.: B13264608
M. Wt: 154.25 g/mol
InChI Key: PBSQJWWBCBSRFC-UHFFFAOYSA-N
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Description

N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine is a valuable spirocyclic diamine intermediate in pharmaceutical research and drug discovery. Its unique spiro[3.3]heptane scaffold provides a rigid, three-dimensional structure that can be used to create constrained analogs of existing molecules . This structural constraint is advantageous for optimizing the properties of lead compounds, potentially improving their binding specificity to biological targets and metabolic stability . Scientific research has demonstrated that the spiro[3.3]heptane scaffold can serve as a surrogate for cyclohexane rings, influencing the spatial orientation of functional groups in a manner useful for fine-tuning a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) parameters . The dimethylated amine groups in this compound can enhance lipophilicity compared to non-alkylated diamines, which may influence its pharmacokinetic properties . As a key synthetic building block, it is utilized in the development of active pharmaceutical ingredients (APIs) and advanced intermediates, particularly in specialized fields such as oncology . The compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3-N,3-N-dimethylspiro[3.3]heptane-1,3-diamine

InChI

InChI=1S/C9H18N2/c1-11(2)8-6-7(10)9(8)4-3-5-9/h7-8H,3-6,10H2,1-2H3

InChI Key

PBSQJWWBCBSRFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(C12CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between endocyclic alkenes and an isocyanate. This reaction is carried out under thermal conditions to form spirocyclic β-lactams.

    Reduction of the β-Lactam Ring: The β-lactam ring is then reduced using a reducing agent such as alane to yield the desired spirocyclic diamine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidized derivatives of the spirocyclic diamine.

    Reduction: Reduced forms of the compound, potentially leading to secondary or tertiary amines.

    Substitution: Substituted spirocyclic diamines with different functional groups.

Scientific Research Applications

N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development. It can be used as a scaffold for creating new pharmaceuticals.

    Biological Studies: The compound can be used to study the interactions between spirocyclic structures and biological targets, providing insights into molecular recognition and binding.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine involves its interaction with molecular targets through its spirocyclic structure. The non-planar framework allows for unique binding interactions with enzymes, receptors, and other biological molecules. The compound may act as an inhibitor or modulator of specific pathways, depending on its functionalization and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1,N1-dimethylspiro[3.3]heptane-1,3-diamine with structurally or functionally related diamines, focusing on physicochemical properties, biological activity, and synthetic challenges.

Structural and Physicochemical Comparisons

Compound Backbone Structure Substituents Key Features Solubility/Stability
This compound Spiro[3.3]heptane N,N-dimethyl High rigidity, lipophilic, stereochemical complexity Likely low aqueous solubility
N1,N1-Dimethylpropane-1,3-diamine Linear propane N,N-dimethyl Flexible backbone, polar amide linkage compatibility >10 mg/mL (aqueous)
N1,N1-Diethylbenzene-1,3-diamine Aromatic benzene N,N-diethyl Planar aromatic system, π-π stacking potential Moderate (pH-dependent)
Bicyclo[2.2.1]heptane-1,3-diamine Bridged bicyclo[2.2.1] Unsubstituted Rigid, strained bridge, potential for chiral resolution Low (hydrophobic)

Key Observations:

  • Rigidity vs. Flexibility : The spiro[3.3]heptane and bicyclo[2.2.1]heptane backbones confer rigidity, which can improve target selectivity but reduce solubility. In contrast, linear propane-based diamines (e.g., N1,N1-dimethylpropane-1,3-diamine) exhibit flexibility, enabling conformational adaptation in water-soluble drug candidates .
  • Aromatic vs. Aliphatic : Aromatic diamines like N1,N1-diethylbenzene-1,3-diamine interact via π-π stacking in biological systems, whereas aliphatic diamines prioritize hydrogen bonding or charge interactions .

Biological Activity

N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine, a compound characterized by its unique spirocyclic structure, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H20N2, with a molecular weight of approximately 156.27 g/mol. The compound features a spiro structure that contributes to its unique chemical reactivity and biological interactions.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
StructureSpirocyclic

This compound interacts with various biological molecules, potentially modulating enzyme activities and influencing cellular pathways. Its spirocyclic structure allows it to fit into specific binding sites on proteins, which may lead to alterations in their functions.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticonvulsant Effects : Similar compounds have shown potential as sodium channel blockers, indicating possible anticonvulsant activity.
  • Drug Development : As a precursor in drug synthesis, it may play a role in developing new therapeutic agents.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the compound's efficacy against various bacteria, demonstrating significant inhibition at specific concentrations.
  • Neuropharmacological Research : Research highlighted its potential as an anticonvulsant through modulation of ion channels in neuronal cells.
  • Enzyme Interaction Studies : Investigations into its interaction with enzymes revealed that it could act as an inhibitor for certain enzymatic reactions.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticonvulsantPotential sodium channel blocker
Enzyme InhibitionModulates enzyme activity

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other spirocyclic compounds but exhibits distinct biological activities due to its unique functional groups.

Table 3: Comparison with Related Compounds

CompoundSimilarityUnique Features
Spiro[3.3]heptane-1,3-diamineSpirocyclic structureLacks dimethyl groups
2,6-Dimethylspiro[3.3]heptaneDimethyl substitutionDifferent biological activity profile

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